3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

説明

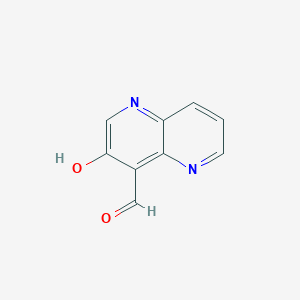

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, synthesis, and various applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a naphthyridine core with hydroxyl and aldehyde functional groups. Its structure allows for various chemical reactions, making it a valuable precursor in synthetic organic chemistry.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial properties.

- Metal Cation Sequestration : Research indicates that some derivatives can sequester divalent metal cations, impacting their biological efficacy .

- Cellular Effects : It exhibits antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have shown potent activity against Gram-positive bacteria and fungi. One study reported a derivative with a pEC50 value of 4.5 against specific bacterial strains .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cytotoxicity : It has shown cytotoxic effects against human cancer cell lines such as HL-60 and HeLa. The mechanism involves topoisomerase II inhibition, which is critical in DNA replication and repair .

Antiparasitic Activity

Recent studies highlighted the potential of 3-hydroxy-1,5-naphthyridine derivatives in treating parasitic infections like leishmaniasis:

- In vivo Efficacy : Initial assessments indicated weak efficacy in mouse models; however, modifications to the compound improved its profile significantly .

Case Study 1: Antileishmanial Activity

A series of 8-hydroxy naphthyridines were synthesized to explore their antileishmanial activity. The results indicated that while initial compounds had limited efficacy, further development led to compounds with improved activity and reduced toxicity in vivo .

Case Study 2: Anticancer Screening

In a study focusing on the cytotoxic effects of naphthyridine derivatives, several compounds were tested against cancer cell lines. The results showed that certain modifications to the naphthyridine structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using various catalysts. The compound serves as a building block for more complex heterocyclic compounds used in drug development.

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Skraup Reaction | Iodine | 45–50 |

| Modified Skraup | m-NO2PhSO3Na | Higher Yield |

科学的研究の応用

Medicinal Chemistry Applications

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and its derivatives exhibit notable biological activities, making them valuable in the development of pharmaceuticals.

Antimicrobial Activity : Research indicates that naphthyridine derivatives possess potent antimicrobial properties. For instance, compounds based on 1,5-naphthyridine have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antiparasitic Properties : A study highlighted the potential of 8-hydroxynaphthyridine derivatives in treating visceral leishmaniasis, a parasitic infection. These compounds demonstrated promising in vitro activity and were assessed for their pharmacokinetics and mode of action .

Anticancer Activity : Naphthyridine derivatives are also being investigated for their anticancer properties. Certain fused naphthyridines have exhibited cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Synthetic Organic Chemistry Applications

This compound serves as an important building block in synthetic organic chemistry.

Synthesis of Complex Molecules : The compound can be utilized in various synthetic routes to generate more complex heterocyclic compounds. For example, it can participate in reactions such as the Skraup reaction to yield substituted naphthyridines that are further functionalized to create diverse chemical entities .

Ligand Formation : The compound's ability to form metal complexes makes it useful as a ligand in coordination chemistry. Such complexes have applications in catalysis and materials science .

Material Science Applications

The unique properties of this compound extend into material science.

Organic Light Emitting Diodes (OLEDs) : Research has explored the use of naphthyridine derivatives in OLEDs due to their favorable electronic properties. These materials can enhance the efficiency and performance of light-emitting devices .

Sensors and Semiconductors : The compound's electronic characteristics allow it to be used in the development of sensors and semiconductor materials, contributing to advancements in electronic devices .

Data Table: Summary of Applications

Case Study 1: Antiparasitic Activity

A collaborative study involving GlaxoSmithKline and the University of Dundee focused on 8-hydroxynaphthyridine derivatives. Initial findings indicated weak efficacy in mouse models for visceral leishmaniasis. However, modifications improved their profiles significantly, showcasing the importance of structure-activity relationships (SAR) in drug development .

Case Study 2: Synthesis Methodology

A scalable synthesis method for this compound was developed using a modified Skraup reaction. This method demonstrated high yields and efficiency, paving the way for further exploration into its derivatives for pharmaceutical applications .

特性

IUPAC Name |

3-hydroxy-1,5-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBRLMXWSDAFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648515 | |

| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056877-14-5 | |

| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。